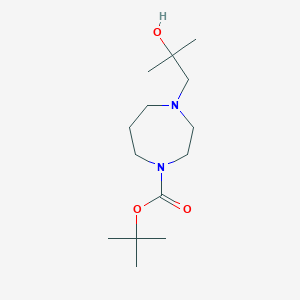![molecular formula C13H16N2O4 B12313938 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid is a chemical compound with a complex structure that includes a piperazine ring and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like tetrahydrofuran (THF). The final product is obtained after deprotection and selective intramolecular cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Propiedades
Fórmula molecular |
C13H16N2O4 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H16N2O4/c16-11-4-2-1-3-10(11)14-5-7-15(8-6-14)12(17)9-13(18)19/h1-4,16H,5-9H2,(H,18,19) |
Clave InChI |
UATKSQPEGZRQKA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
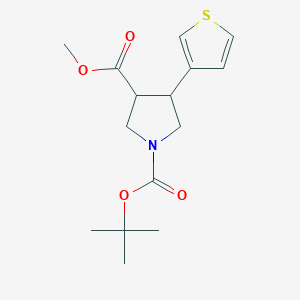
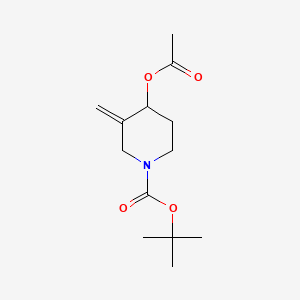
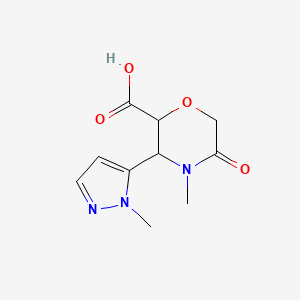
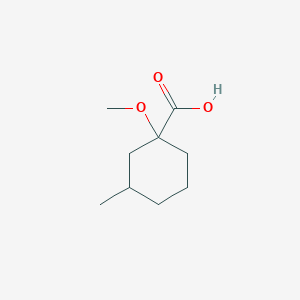
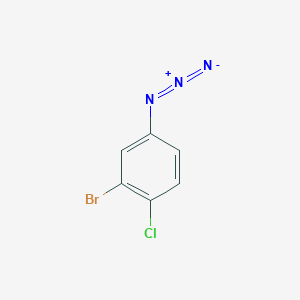
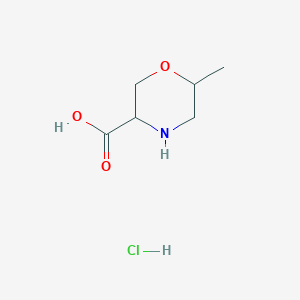

![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B12313897.png)
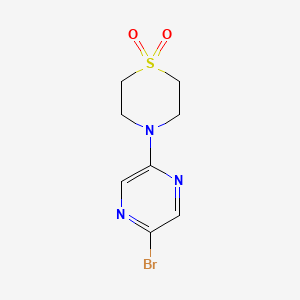
![1-[(1R)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12313911.png)
![rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis](/img/structure/B12313913.png)
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis](/img/structure/B12313923.png)
